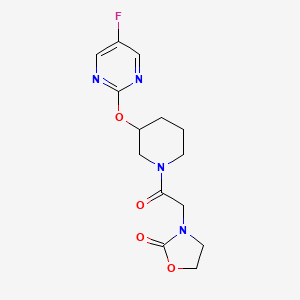

3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O4/c15-10-6-16-13(17-7-10)23-11-2-1-3-18(8-11)12(20)9-19-4-5-22-14(19)21/h6-7,11H,1-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGJVNZWDJUGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2CCOC2=O)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.

Introduction of the Fluoropyrimidine Group: The fluoropyrimidine moiety is introduced via nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.

Oxazolidinone Ring Formation: The final step involves the formation of the oxazolidinone ring, typically through a cyclization reaction involving an appropriate carbonyl compound and an amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxazolidinone ring, potentially converting it to a more reduced form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products:

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Reduced forms of the oxazolidinone ring.

Substitution Products: Various substituted derivatives of the fluoropyrimidine moiety.

Scientific Research Applications

3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Mechanism of Action

The mechanism of action of 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting their function. The piperidine and oxazolidinone rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxazolidinone derivatives, emphasizing substituent effects, molecular properties, and inferred biological implications.

Structural and Functional Group Comparisons

Hypothetical Pharmacological and Physicochemical Differences

- The fluorine atom in the target compound (vs. methoxy in ) reduces steric hindrance and introduces a strong electron-withdrawing effect, which could enhance binding to bacterial ribosomes or kinase ATP pockets .

- Fluorine’s small size may improve pharmacokinetic properties, such as oral bioavailability, compared to the bulkier methoxy group.

Target Compound vs. The fluoropyrimidine moiety may offer better metabolic stability than the chlorophenyl group, which is prone to oxidative metabolism.

Target Compound vs. : The thienopyrimidine core in (vs. However, the added molecular weight (437.94 g/mol vs. ~380 g/mol estimated for the target compound) may hinder blood-brain barrier penetration . Morpholine in enhances water solubility, whereas the target compound’s fluorine may rely on passive diffusion for absorption.

Data Limitations

The provided evidence lacks explicit pharmacological data (e.g., IC50, MIC) or detailed physicochemical properties (e.g., logP, solubility). Structural comparisons are thus based on established principles of medicinal chemistry.

Biological Activity

The compound 3-(2-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one is part of a class of oxazolidinone derivatives that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly against bacterial infections and possibly in cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring , a fluoropyrimidine moiety , and an oxazolidinone core . The fluorine atom is known to enhance biological activity by improving binding affinity to biological targets. The synthesis typically involves multiple steps, starting from the preparation of the fluoropyrimidine derivative, followed by reactions with piperidine derivatives under specific conditions.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Preparation of the fluoropyrimidine derivative |

| 2 | Reaction with piperidine derivative |

| 3 | Formation of the oxazolidinone core |

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of similar oxazolidinone derivatives. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and tested, showing significant activity against Gram-positive bacteria, including strains resistant to conventional treatments. One compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 0.25 µg/mL , outperforming linezolid, a standard treatment for bacterial infections .

The mechanism of action for compounds in this class often involves inhibition of bacterial protein synthesis. The oxazolidinone core binds to the bacterial ribosome, preventing the formation of functional ribosomal subunits. This action disrupts protein synthesis and leads to bacterial cell death.

Study 1: Evaluation of Antibacterial Efficacy

In a study evaluating various derivatives, it was found that those incorporating fluorinated pyrimidines significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The introduction of fluorine was speculated to improve drug binding and penetration through biofilms .

Study 2: Cytotoxicity and Safety Profile

Cytotoxicity experiments conducted on human cell lines indicated that while these compounds exhibit strong antibacterial properties, they also maintain a favorable safety profile, suggesting potential for therapeutic use without significant toxicity .

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with their biological targets. For example, docking simulations indicated that certain derivatives could effectively bind to the ribosomal RNA component, supporting their role as inhibitors of protein synthesis .

Q & A

Basic: How can the multi-step synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves systematic adjustments to reaction conditions. For example:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile may enhance reactivity, as seen in analogous oxazolidinone syntheses .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can stabilize intermediates. highlights catalyst-dependent yield improvements in related heterocyclic systems.

- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization) reduces side reactions.

- Workup protocols : Gradient chromatography (silica gel, ethyl acetate/hexane) isolates the oxazolidinone core effectively .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for fluorinated oxazolidinones in .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., piperidinyl protons at δ 3.0–3.5 ppm, fluoropyrimidine carbons at δ 160–165 ppm) .

- IR spectroscopy : Confirms carbonyl groups (oxazolidinone C=O at ~1750 cm⁻¹) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains, inspired by thiadiazolo-pyrimidine derivatives in .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, leveraging the fluoropyrimidine moiety’s UV activity .

Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?

Methodological Answer:

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer during oxazolidinone ring formation.

- Kinetic studies : Monitor intermediates via LC-MS at timed intervals to identify rate-determining steps .

- Computational modeling : Density functional theory (DFT) calculates transition states, as applied to analogous oxazolidinone auxiliaries in .

Advanced: What computational strategies predict the compound’s binding affinity to therapeutic targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., bacterial FabI enzyme) to assess fluoropyrimidine interactions.

- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How can advanced chromatographic methods resolve co-eluting impurities?

Methodological Answer:

- HPLC-DAD/MS : C18 columns (e.g., Purospher® STAR) with 0.1% formic acid in acetonitrile/water gradients separate polar byproducts .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers, critical for stereoisomeric purity .

Advanced: What structure-activity relationship (SAR) insights guide derivative design?

Methodological Answer:

- Piperidine substitutions : Electron-withdrawing groups (e.g., -F) on pyrimidine enhance metabolic stability, as shown in .

- Oxazolidinone modifications : Bulky substituents (e.g., benzyl) at position 3 reduce off-target effects .

Advanced: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

- Cross-validation : Compare NMR data with DFT-predicted chemical shifts (e.g., using Gaussian09).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., piperidinyl protons) .

Advanced: What strategies identify degradation products under stress conditions?

Methodological Answer:

- Forced degradation : Expose to heat (80°C), UV light, or acidic/basic hydrolysis, then analyze via LC-QTOF-MS.

- Mass fragmentation patterns : Compare with libraries (e.g., mzCloud) to identify cleavage products (e.g., fluoropyrimidine detachment) .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.